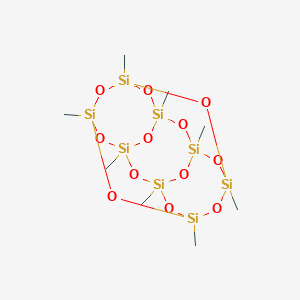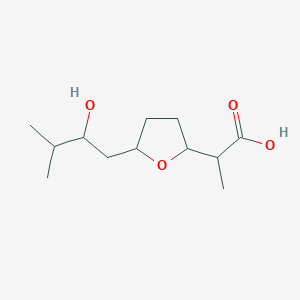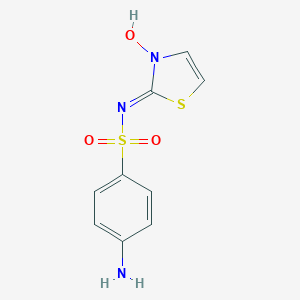
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide, also known as TSNO, is a compound that has gained attention in recent years due to its potential applications in various scientific fields. TSNO is a nitric oxide (NO) donor molecule that has been shown to have various biochemical and physiological effects. The purpose of
Mécanisme D'action
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide releases NO in a controlled manner, which can activate various signaling pathways in cells. NO is a signaling molecule that plays important roles in various physiological processes, including vasodilation, neurotransmission, and immune response. N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can also react with various cellular targets, including proteins and DNA, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can activate various signaling pathways in cells, which can result in the modulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide is its ability to release NO in a controlled manner, which can be useful in studying the effects of NO on various physiological processes. However, N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can also react with various cellular targets, which can result in non-specific effects. Additionally, the synthesis and characterization of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can be challenging, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide. One direction is the development of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide-based therapies for various diseases, including cardiovascular diseases, cancer, and neurodegenerative diseases. Another direction is the study of the mechanism of action of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide, including its interactions with cellular targets and signaling pathways. Additionally, the synthesis and characterization of N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can be further optimized to improve its use in scientific research.
Méthodes De Synthèse
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide can be synthesized through the reaction of sulfanilamide with thiazol-2-yl-hydroxylamine in the presence of a base. The resulting compound can be purified through recrystallization and characterized through spectroscopic techniques.
Applications De Recherche Scientifique
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has been used in various scientific research applications, including cardiovascular research, cancer research, and neurobiology research. N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has been shown to have vasodilatory effects, which can be useful in the treatment of cardiovascular diseases. N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, N(sup 1)-2-Thiazolylsulfanilamide 3-oxide has been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
19250-30-7 |
|---|---|
Nom du produit |
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide |
Formule moléculaire |
C9H9N3O3S2 |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
(NZ)-4-amino-N-(3-hydroxy-1,3-thiazol-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O3S2/c10-7-1-3-8(4-2-7)17(14,15)11-9-12(13)5-6-16-9/h1-6,13H,10H2/b11-9- |
Clé InChI |
DMRCXSXRPZTGSD-LUAWRHEFSA-N |
SMILES isomérique |
C1=CC(=CC=C1N)S(=O)(=O)/N=C\2/N(C=CS2)O |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C2N(C=CS2)O |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)N=C2N(C=CS2)O |
Synonymes |
N(sup 1)-2-Thiazolylsulfanilamide 3-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
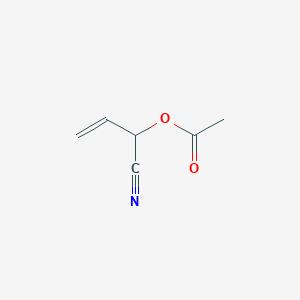
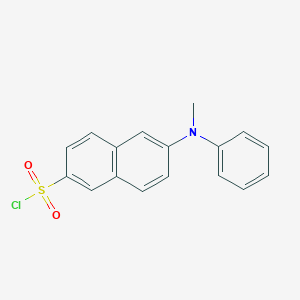
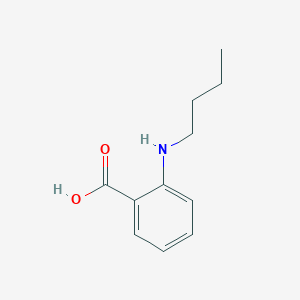
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
